REACTION_SMILES
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[CH3:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25].[CH:1](=[O:2])[NH:3][CH2:4][CH2:5][c:6]1[cH:7][c:8]([O:12][CH3:13])[cH:9][cH:10][cH:11]1.[Cl:14][P:15]([Cl:16])([Cl:17])([Cl:18])[Cl:19].[Cl:26][CH2:27][Cl:28]>>[CH:1]1=[N:3][CH2:4][CH2:5][c:6]2[cH:7][c:8]([O:12][CH3:13])[cH:9][cH:10][c:11]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc(CCNC=O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClP(Cl)(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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COc1ccc2c(c1)CCN=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |